

Zimlovisertib solubility and preparation for in vivo studies

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Compound of Interest					
Compound Name:	Zimlovisertib				
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Application Notes and Protocols: Zimlovisertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

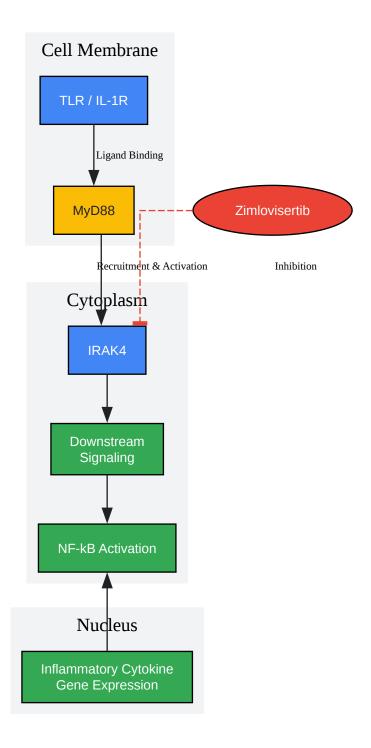
Zimlovisertib (also known as PF-06650833) is a potent, selective, and orally bioavailable small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a serine/threonine-protein kinase, IRAK4 is a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1] By reversibly binding to and blocking the kinase activity of IRAK4, Zimlovisertib effectively inhibits downstream signaling, preventing the activation of Nuclear Factor-kappa B (NF-kB) and subsequent expression of inflammatory cytokines.[1] This mechanism makes Zimlovisertib a compound of interest for immunomodulatory and anti-inflammatory therapies, with potential applications in autoimmune diseases where TLR or IL-1R signaling is overactivated.[1] These notes provide essential data and protocols for the solubilization and preparation of Zimlovisertib for in vivo experimental use.

Mechanism of Action

Zimlovisertib targets IRAK4, a central node in innate immunity signaling. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This activates IRAK4, which in turn phosphorylates other proteins, initiating a cascade that culminates in the activation of the NF-



kB pathway and the production of pro-inflammatory cytokines. **Zimlovisertib** intervenes by inhibiting the kinase activity of IRAK4, thereby disrupting this inflammatory cascade.[1]



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Zimlovisertib inhibits the IRAK4 signaling pathway.



Quantitative Data Presentation Solubility of Zimlovisertib

The solubility of **Zimlovisertib** is highly dependent on the solvent and preparation conditions. It is poorly soluble in aqueous solutions. For laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating stock solutions. It is critical to use fresh, anhydrous DMSO, as moisture can significantly decrease solubility.[2][3]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Reference(s)
DMSO	62.5	172.95	Requires sonication and warming to 60°C.	[2][4]
DMSO	72	199.24	Use fresh DMSO.	[3]
DMSO	100	276.72	Sonication is recommended.	[5]

Formulations for In Vivo Oral Administration

For in vivo studies, particularly oral gavage, **Zimlovisertib** must be formulated in a suitable vehicle to ensure appropriate suspension and bioavailability. The following table summarizes tested vehicle compositions that yield a clear solution.



Protocol	Vehicle Composition	Achieved Solubility	Reference(s)
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (5.76 mM)	[2]
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (5.76 mM)	[2]
3	10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (5.76 mM)	[2]

Experimental Protocols

Protocol 1: Preparation of Zimlovisertib Stock Solution in DMSO

Materials:

- Zimlovisertib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Water bath or heater set to 60°C
- Sonicator
- Sterile, amber glass vials or polypropylene tubes

Procedure:

- Weigh the desired amount of **Zimlovisertib** powder in a sterile vial.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 60-100 mg/mL).



- Vortex the mixture thoroughly for 1-2 minutes.
- To aid dissolution, place the vial in a water bath or heater set to 60°C for 5-10 minutes.[2][4]
- Further assist dissolution by sonicating the mixture for 10-15 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Zimlovisertib for Oral Gavage (In Vivo Studies)

This protocol details the preparation of a dosing solution using a common aqueous-based vehicle (based on Formulation Protocol 1 in the table above).

Materials:

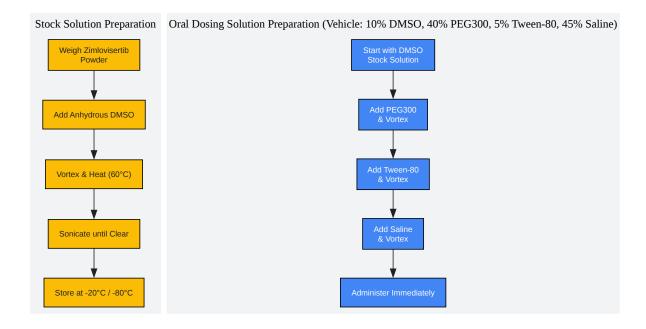
- Zimlovisertib stock solution in DMSO (e.g., 20.8 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes

Procedure (to prepare 1 mL of ≥2.08 mg/mL dosing solution):

- Prepare Vehicle Components: Ensure all components (PEG300, Tween-80, Saline) are at room temperature.
- Add DMSO Stock: In a sterile conical tube, add 100 μL of a 20.8 mg/mL Zimlovisertib stock solution in DMSO.



- Add PEG300: To the DMSO solution, add 400 μL of PEG300. Vortex thoroughly until the solution is clear.
- Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous and clear.
- Add Saline: Add 450 μ L of sterile saline to the mixture in a stepwise manner while vortexing to prevent precipitation.
- Final Mix: Vortex the final solution for at least 1 minute to ensure complete mixing. The final concentration will be 2.08 mg/mL.
- Administration: Use the freshly prepared solution for oral administration immediately for optimal results.[3]





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Workflow for preparing **Zimlovisertib** solutions.

In Vivo Study Considerations

- Animal Model: Studies have successfully used male Sprague-Dawley rats for evaluating the in vivo efficacy of Zimlovisertib.[2][5]
- Dosage: Effective oral dosages in rat models ranged from 0.3 mg/kg to 30 mg/kg, which resulted in significant inhibition of LPS-induced TNF-α.[2][5]
- Bioavailability: Be aware that Zimlovisertib has demonstrated low absolute oral bioavailability (around 17.4% in humans), which should be considered when designing pharmacokinetic and pharmacodynamic studies.[6]
- Vehicle Selection: The choice of vehicle can impact drug absorption and tolerability. The
 provided protocols offer several options. For studies involving lipid metabolism, the corn oilbased vehicle may be considered, while the SBE-β-CD formulation can enhance the
 solubility of poorly soluble compounds.[2] Always perform tolerability studies for any new
 vehicle in your animal model.

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